molecular formula C5H11NO2 B3032296 4-Aminovaleric acid CAS No. 13880-74-5

4-Aminovaleric acid

Cat. No.: B3032296
CAS No.: 13880-74-5
M. Wt: 117.15 g/mol
InChI Key: ABSTXSZPGHDTAF-UHFFFAOYSA-N
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Description

4-Aminovaleric acid: 4-aminopentanoic acid , is an organic compound with the molecular formula C5H11NO2. It is a derivative of valeric acid, where an amino group is substituted at the fourth carbon atom. This compound is a type of amino acid and is structurally related to gamma-aminobutyric acid (GABA), a crucial neurotransmitter in the central nervous system.

Mechanism of Action

Target of Action

4-Aminovaleric acid, also known as gamma-aminobutyric acid (GABA), is a crucial neurotransmitter in the central nervous system. It primarily targets GABA receptors, which play a significant role in inhibitory neurotransmission .

Mode of Action

This compound interacts with its targets, the GABA receptors, by binding to them and triggering a response. This interaction results in the opening of ion channels, allowing the flow of chloride ions into the neuron. This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thereby exerting an inhibitory effect on neurotransmission .

Biochemical Pathways

The main biosynthetic pathway of this compound in higher plants is called the Beale pathway or C5-pathway. This pathway starts from glutamic acid, which is produced by the TCA cycle . The conversion of L-lysine to 5-Aminovaleric acid is achieved by employing lysine 2-monooxygenase and delta-aminovaleramidase .

Result of Action

The primary result of this compound’s action is the inhibition of neuronal excitability. By binding to GABA receptors and causing an influx of chloride ions, it reduces the likelihood of the neuron firing an action potential. This action results in an overall inhibitory effect on neurotransmission, which can influence various physiological processes, including mood regulation and muscle tone .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other neurotransmitters, the pH of the environment, and the presence of specific ions can all impact the effectiveness of this compound. Furthermore, alterations in the gut microbiota can affect the central nervous system physiology and inflammation, indicating a potential influence on the action of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminovaleric acid can be synthesized through several methods. One common approach involves the reduction of 4-nitrovaleric acid using hydrogen gas in the presence of a palladium catalyst. Another method includes the reaction of 4-chlorovaleric acid with ammonia, followed by hydrolysis to yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced via microbial fermentation. Specific strains of bacteria, such as Corynebacterium glutamicum, are genetically engineered to convert glucose into this compound through a series of enzymatic reactions .

Chemical Reactions Analysis

Types of Reactions: 4-Aminovaleric acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound betaine.

    Reduction: It can be reduced to form 4-aminobutanol.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

    Glycine (aminoacetic acid): The simplest amino acid with a similar structure but lacks the extended carbon chain.

    Beta-alanine (3-aminopropanoic acid): An amino acid with a shorter carbon chain.

    Gamma-aminobutyric acid (4-aminobutanoic acid): A closely related compound with one less carbon atom in the chain.

    Delta-aminovaleric acid (5-aminopentanoic acid): An isomer with the amino group at the fifth carbon atom.

Uniqueness: 4-Aminovaleric acid is unique due to its specific positioning of the amino group, which imparts distinct chemical and biological properties. Its ability to act as a precursor for various industrially significant compounds, such as lactams and glutaric acid, sets it apart from other similar amino acids .

Properties

IUPAC Name

4-aminopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-4(6)2-3-5(7)8/h4H,2-3,6H2,1H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSTXSZPGHDTAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60901029
Record name (+/-)-4-Aminopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60901029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13880-74-5, 627-61-2
Record name 4-Aminovaleric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013880745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC10375
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10375
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (+/-)-4-Aminopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60901029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINOVALERIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CDM626IVRT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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